Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate is a complex organic compound characterized by its unique structural features, including a tert-butyl group, a benzylsulfanylmethyl group, a cyanopiperidine ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate typically involves multiple steps, starting with the formation of the piperidine ring One common approach is the reaction of benzyl mercaptan with a suitable piperidine derivative under controlled conditions to introduce the benzylsulfanylmethyl group
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or chromium(VI) compounds can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into biological processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structural features may contribute to the design of drugs with specific therapeutic properties.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved can vary widely, depending on the biological or chemical context.
Comparison with Similar Compounds
Tert-butyl 4-(benzylsulfanylmethyl)piperidine-1-carboxylate: Lacks the cyanopiperidine group.
Tert-butyl 4-(benzylsulfanylmethyl)-4-aminopiperidine-1-carboxylate: Contains an amino group instead of a cyano group.
Tert-butyl 4-(benzylsulfanylmethyl)-4-methoxypiperidine-1-carboxylate: Contains a methoxy group instead of a cyano group.
Uniqueness: Tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate is unique due to its combination of functional groups, which provides distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.
Properties
IUPAC Name |
tert-butyl 4-(benzylsulfanylmethyl)-4-cyanopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c1-18(2,3)23-17(22)21-11-9-19(14-20,10-12-21)15-24-13-16-7-5-4-6-8-16/h4-8H,9-13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASLEHWICWQSOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CSCC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.